N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide
Description
The compound N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide is a heterocyclic molecule featuring a thieno[3,4-c]pyrazole core substituted with a 4-chlorophenyl group and a 3,4-dimethoxybenzamide moiety. Structural characterization of similar compounds often employs crystallographic tools like the SHELX software suite for refinement and analysis .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-26-17-8-3-12(9-18(17)27-2)20(25)22-19-15-10-28-11-16(15)23-24(19)14-6-4-13(21)5-7-14/h3-9H,10-11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJJKDGTDHXHDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as pyraclostrobin are known to target the mitochondrial respiration of fungi
Mode of Action
Similar compounds such as pyraclostrobin inhibit the mitochondrial respiration of fungi. This is achieved by blocking the transfer of electrons between cytochrome b and cytochrome c1, both of which are part of the cytochrome bc1 enzyme complex located in the inner mitochondrial membrane of fungi.
Biochemical Pathways
Similar compounds such as pyraclostrobin affect the mitochondrial respiration pathway in fungi. By inhibiting this pathway, the compound prevents the fungi from producing the energy they need to grow and reproduce.
Pharmacokinetics
Comparison with Similar Compounds
Comparison with Similar Compounds
However, general insights into related chemical classes and methodologies can be inferred:
Structural Analogues in Heterocyclic Chemistry
- Thienopyrazole Derivatives: Compounds with thienopyrazole scaffolds are often compared for substituent effects on solubility, stability, and bioactivity. For example, replacing the 4-chlorophenyl group with electron-withdrawing or donating groups (e.g., nitro, methoxy) can modulate electronic properties and binding affinities in therapeutic targets.
- Benzamide-Containing Compounds : The 3,4-dimethoxybenzamide moiety may influence π-π stacking interactions or hydrogen bonding, critical in crystal packing (relevant to SHELX-based crystallography) or molecular recognition.
Functional Analogues in Materials Science
While and focus on conjugated polymers (e.g., P3HT, PCBM) for organic photovoltaics , the target compound’s thiophene-pyrazole structure shares some features with conductive polymers. However, its lack of extended conjugation (due to the pyrazole ring) likely limits charge transport efficiency compared to systems like P3HT/PCBM, which achieve power conversion efficiencies up to 7.4% .
Hypothetical Comparison Table
Critical Analysis of Evidence Limitations
The provided sources lack direct data on the target compound. Key gaps include:
- Structural Data: No crystallographic or spectroscopic details (e.g., bond lengths, angles) from SHELX-refined structures .
- Functional Data : Absence of biological or optoelectronic performance metrics (e.g., IC₅₀, charge mobility).
- Comparative Studies: No literature comparing substituent effects on thienopyrazole derivatives.
Q & A
Q. Q1.1: What are the standard synthetic protocols for preparing this compound, and what key reagents are involved?
The synthesis typically involves constructing the thieno[3,4-c]pyrazole core via cyclization reactions, followed by functionalization of the core with substituents like the 4-chlorophenyl and 3,4-dimethoxybenzamide groups. Key steps include:
- Use of 4-chlorobenzoic acid and thiosemicarbazide as starting materials ().
- Microwave-assisted synthesis to accelerate cyclization ().
- Purification via column chromatography to isolate the product ().
Reaction conditions (e.g., temperature, solvent polarity) significantly impact yield and purity. Ethanol or DMF are common solvents, and glacial acetic acid may be used as a catalyst (). Post-synthesis characterization employs NMR (1H/13C), mass spectrometry, and HPLC to confirm structural integrity ().
Q. Q1.2: Which analytical techniques are critical for verifying the compound’s structural identity?
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., distinguishing between thieno and pyrazole protons) ().
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula ().
- X-ray Crystallography (if applicable): Resolves stereochemical ambiguities in the thieno[3,4-c]pyrazole core ().
Advanced Synthesis and Optimization
Q. Q2.1: How can researchers optimize reaction yields while minimizing by-products?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency ().
- Temperature Control : Microwave-assisted synthesis reduces reaction time and improves regioselectivity ().
- Catalytic Additives : Acetic acid or p-toluenesulfonic acid (PTSA) can accelerate intermediate formation ().
- Purification Strategies : Gradient elution in chromatography separates structurally similar by-products ().
Q. Q2.2: What strategies address inconsistencies in spectral data interpretation?
- DEPT-135 NMR : Differentiates CH, CH2, and CH3 groups in crowded spectra ().
- 2D NMR (COSY, HSQC) : Maps proton-proton and proton-carbon correlations, resolving overlapping signals ().
Biological Activity and Mechanism
Q. Q3.1: What in vitro assays are suitable for preliminary biological screening?
- Kinase Inhibition Assays : Test interactions with kinases (e.g., EGFR, VEGFR) using fluorescence polarization ().
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative activity ().
Q. Q3.2: How can researchers elucidate the compound’s mechanism of action?
- Molecular Docking : Predict binding modes to targets like cyclooxygenase-2 (COX-2) or tubulin ().
- SAR Studies : Compare derivatives (see Table 1) to identify critical functional groups ().
- Proteomic Profiling : SILAC-based mass spectrometry identifies downstream protein expression changes ().
Q. Table 1: Structure-Activity Relationships (SAR) of Analogues
| Compound Modification | Biological Activity Trend | Key Reference |
|---|---|---|
| 4-Chlorophenyl substituent | ↑ Anti-inflammatory activity | |
| 3,4-Dimethoxybenzamide | ↓ Cytotoxicity in normal cells | |
| Thieno[3,4-c]pyrazole core | Essential for kinase inhibition |
Data Contradictions and Reproducibility
Q. Q4.1: How should researchers resolve conflicting reports on biological activity?
- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time ().
- Dose-Response Curves : Confirm EC50/IC50 values across multiple replicates ().
- Cross-Validation : Compare results with structurally related compounds (e.g., analogues in ) to identify assay-specific artifacts.
Q. Q4.2: Why might synthetic yields vary between laboratories?
- Impurity in Starting Materials : Residual solvents or isomers in precursors (e.g., thiosemicarbazide derivatives) affect cyclization ().
- Oxygen Sensitivity : Thieno-pyrazole intermediates may degrade under aerobic conditions ().
Stability and Formulation
Q. Q5.1: What storage conditions ensure long-term stability?
- Temperature : Store at –20°C in amber vials to prevent photodegradation ().
- Solubility : Lyophilize in DMSO (10 mM stock) to avoid hydrolysis ().
Q. Q5.2: How can degradation pathways be characterized?
- Forced Degradation Studies : Expose to heat, light, or acidic/basic conditions, followed by LC-MS to identify breakdown products ().
Advanced Pharmacological Profiling
Q. Q6.1: What models assess in vivo efficacy and toxicity?
- Xenograft Models : Evaluate tumor growth inhibition in immunocompromised mice ().
- hERG Assays : Screen for cardiotoxicity risks using patch-clamp electrophysiology ().
Q. Q6.2: How is target selectivity optimized against off-target effects?
- Kinome-Wide Profiling : Use kinase inhibitor beads (KIBs) to quantify binding to >400 kinases ().
- Metabolomic Studies : Track hepatic CYP450 interactions to predict drug-drug interactions ().
Computational and Structural Insights
Q. Q7.1: Which computational tools predict binding affinities?
- AutoDock Vina or Schrödinger Suite : Simulate docking to ATP-binding pockets ().
- MD Simulations : Analyze ligand-protein stability over 100-ns trajectories ().
Q. Q7.2: How can researchers validate computational predictions experimentally?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) ().
- X-ray Co-Crystallization : Resolve ligand-target complexes at <2.0 Å resolution ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
